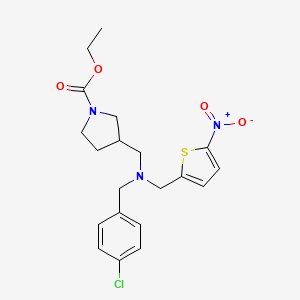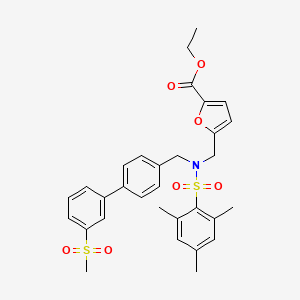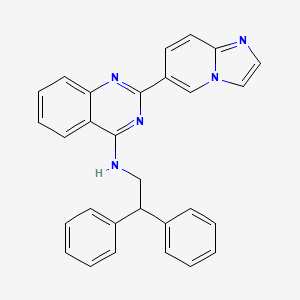
Sugammadex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sugammadex is a modified gamma-cyclodextrin used primarily as a reversal agent for neuromuscular blockade induced by aminosteroid neuromuscular blocking agents such as rocuronium and vecuronium . It is the first selective relaxant binding agent (SRBA) and has revolutionized the field of anesthesia by providing a rapid and effective means of reversing muscle relaxation .
Mechanism of Action
Target of Action
Sugammadex’s primary targets are the aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs), specifically rocuronium and vecuronium . These agents are used to induce temporary paralysis, particularly useful for general anesthesia, ventilation, or tracheal intubation during surgery .
Mode of Action
This compound is a modified gamma-cyclodextrin that forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs . It encapsulates the free molecules of rocuronium or vecuronium, forming a stable inactive complex . This encapsulation process creates a concentration gradient favoring the movement of rocuronium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade .
Biochemical Pathways
The biochemical pathway affected by this compound involves the neuromuscular junction . By encapsulating the rocuronium or vecuronium molecules, this compound promotes their dissociation from the neuromuscular junction. This action creates a concentration gradient that favors the movement of rocuronium from the neuromuscular junction into the plasma, thereby reversing the neuromuscular blockade .
Pharmacokinetics
The type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration determine the dose of this compound needed and the speed of reversal .
Result of Action
The result of this compound’s action is the rapid reversal of neuromuscular blockade induced by rocuronium or vecuronium . This reversal allows patients to recover neuromuscular function more quickly after surgery, potentially improving post-operative recovery times .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, the presence of other exogenous compounds with similar steroidal structures, such as some hormones, hormonal contraceptives, and pheromones, may be reduced following the administration of this compound . Additionally, patient factors such as age, liver or kidney function, and obesity may also influence the dosing and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Sugammadex is a modified γ-cyclodextrin . It forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium) . This interaction with rocuronium and vecuronium is crucial for its function in reversing neuromuscular blockade .
Cellular Effects
The primary cellular effect of this compound is the reversal of neuromuscular blockade induced by rocuronium or vecuronium . By forming an inactive 1:1 complex with these agents, this compound reduces the amount of neuromuscular-blocking agent available to bind to nicotinic receptors in the neuromuscular junction .
Molecular Mechanism
This compound acts by encapsulating the free molecules of aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium, forming a stable inactive complex . This encapsulation creates a concentration gradient which favors the movement of rocuronium from the neuromuscular junction into the plasma, quickly reversing rocuronium-induced neuromuscular blockade .
Temporal Effects in Laboratory Settings
This compound rapidly reverses the effect of aminosteroid nondepolarizing NMBAs rocuronium and vecuronium . The speed of reversal is determined by the type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration .
Metabolic Pathways
This compound does not bind to plasma proteins and is eliminated unchanged by the kidneys . It does not appear to be involved in any specific metabolic pathways.
Transport and Distribution
This compound is administered intravenously and has a bioavailability of 100% . The distribution of the drug depends upon cardiac output, regional blood flow, capillary permeability, and tissue volume .
Subcellular Localization
As an intravenously administered drug, this compound is present in the plasma and extracellular fluid. It does not appear to have a specific subcellular localization as its primary mechanism of action involves the encapsulation of free molecules of NMBAs in the plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sugammadex is synthesized through a multi-step process involving the modification of gamma-cyclodextrin. The primary synthetic route involves the reaction of 6-perdeoxy-6-per-halo-gamma-cyclodextrin with 3-mercapto propionic acid in the presence of alkali metal alkoxide in an organic solvent . This process results in the formation of this compound sodium, which is then purified using a combination of water and organic solvents .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the aforementioned synthetic route. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the production .
Chemical Reactions Analysis
Types of Reactions: Sugammadex primarily undergoes complexation reactions due to its cyclodextrin structure. It forms tight water-soluble complexes with steroidal neuromuscular blocking agents at a 1:1 ratio .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include gamma-cyclodextrin, 3-mercapto propionic acid, and alkali metal alkoxide . The reactions are typically carried out in organic solvents under controlled conditions to ensure the desired product is obtained.
Major Products: The major product formed from the synthesis of this compound is this compound sodium, which is used in its pharmaceutical formulation .
Scientific Research Applications
Sugammadex has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying cyclodextrin-based complexation reactions . In biology and medicine, this compound is extensively used to reverse neuromuscular blockade during surgical procedures, thereby improving patient outcomes and reducing recovery times .
Comparison with Similar Compounds
Sugammadex is unique in its class as a selective relaxant binding agent. Similar compounds include neostigmine and edrophonium, which are anticholinesterase agents used to reverse neuromuscular blockade . these agents work by increasing the levels of acetylcholine at the neuromuscular junction, which can lead to various side effects . In contrast, this compound directly encapsulates the neuromuscular blocking agents, providing a more rapid and effective reversal with fewer side effects .
List of Similar Compounds:- Neostigmine
- Edrophonium
- Pyridostigmine
This compound stands out due to its unique mechanism of action and its ability to rapidly reverse deep levels of neuromuscular blockade .
Properties
Key on ui mechanism of action |
Sugammadex is a modified gamma-cyclodextrin which forms very tight water soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium). Sugammadex creates a concentration gradient which favors movement of rocurionium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade. The free rocuronium in the plasma are then bound tightly to sugammadex, assisting the diffusion of the remaining rocuronium molecules out of the neuromuscular junction and increasing bound and free rocuronium in the plasma. |
|---|---|
CAS No. |
343306-71-8 |
Molecular Formula |
C72H112O48S8 |
Molecular Weight |
2002.2 g/mol |
IUPAC Name |
3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65?,66?,67?,68?,69?,70?,71?,72?/m0/s1 |
InChI Key |
WHRODDIHRRDWEW-XJHAQRMRSA-N |
SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
Isomeric SMILES |
C(CSC[C@H]1[C@H]2[C@H]([C@@H](C(O1)O[C@H]3[C@@H](OC([C@H]([C@@H]3O)O)O[C@H]4[C@@H](OC([C@H]([C@@H]4O)O)O[C@H]5[C@@H](OC([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](OC([C@H]([C@@H]7O)O)O[C@H]8[C@@H](OC([C@H]([C@@H]8O)O)O[C@H]9[C@@H](OC(O2)[C@H]([C@@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Org25969; Org-25969; Org 25969; Sugammadex; trade name: Bridion. |
Origin of Product |
United States |
A: Unlike traditional reversal agents like neostigmine, which act indirectly by inhibiting acetylcholinesterase, sugammadex directly binds to steroidal neuromuscular blocking agents (NMBAs) rocuronium and vecuronium. [] This encapsulation forms a this compound-NMBA complex, effectively removing the NMBAs from the neuromuscular junction and allowing for the resumption of normal neuromuscular transmission. [, ]
A: Research suggests that this compound may lead to better neuromuscular coupling of the diaphragm compared to neostigmine. One study observed increased electromyographic activity of the diaphragm, tidal volume, and PaO2 following tracheal extubation in volunteers who received this compound compared to those who received neostigmine. This suggests a more effective restoration of diaphragm-driven inspiration after this compound administration. []
ANone: this compound is a modified gamma cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. Its specific chemical modifications are proprietary information.
A: this compound is primarily eliminated through the kidneys. [, ] The this compound-rocuronium complex is filtered by the glomerulus and excreted in urine. [, ]
A: Yes, renal impairment significantly affects the pharmacokinetics of this compound. Studies show a substantial decrease in clearance and a prolonged terminal half-life in patients with moderate and severe renal impairment compared to healthy individuals. [, , ]
A: Yes, administration of this compound causes a temporary increase in plasma concentrations of rocuronium. [] This is likely due to the redistribution of rocuronium from extravascular spaces into the plasma as it binds to this compound. []
A: this compound demonstrates rapid and dose-dependent reversal of profound neuromuscular blockade induced by high-dose rocuronium (1.0 or 1.2 mg/kg). [] Studies have shown a median recovery time of less than 2 minutes with this compound compared to over 90 minutes with placebo. [, ]
A: Yes, this compound effectively reverses rocuronium and vecuronium induced deep neuromuscular blockade in patients under sevoflurane anesthesia. [] Doses of 4 mg/kg and above show rapid reversal in this context. []
ANone: Researchers utilize a variety of analytical techniques to study this compound. These include:
- Acceleromyography: This technique is used to monitor neuromuscular function by measuring muscle response to nerve stimulation. [, , , , ]
- High-performance liquid chromatography (HPLC): This technique is used to measure the concentration of this compound, rocuronium, and their metabolites in plasma and dialysate samples. [, , ]
A: One study suggests that while rocuronium may increase mast cell numbers and degranulation, this compound may mitigate this effect. [] This finding indicates a potential benefit of this compound in managing rocuronium-induced anaphylaxis. []
A: this compound represents a significant advancement in the management of neuromuscular blockade. [] Its ability to rapidly and reliably reverse even profound neuromuscular blockade has offered clinicians greater control over muscle relaxation during surgery. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


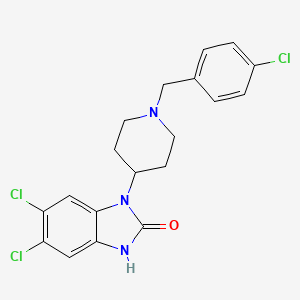
![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)
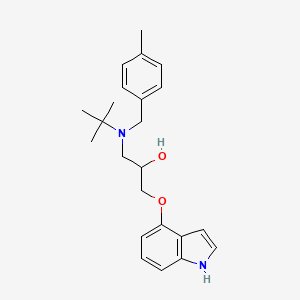
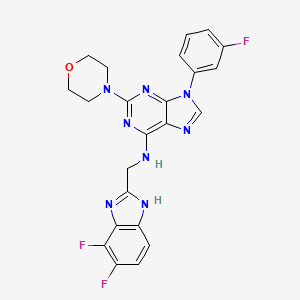
![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)
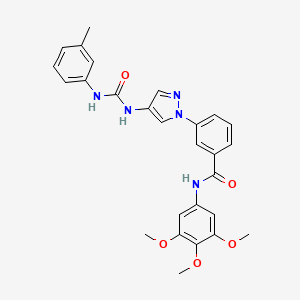

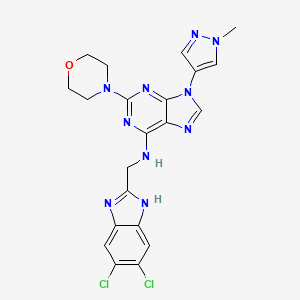
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
